molecular formula C11H21NO2S B1379812 tert-butyl N-(thian-2-ylmethyl)carbamate CAS No. 1461705-58-7

tert-butyl N-(thian-2-ylmethyl)carbamate

Cat. No.: B1379812
CAS No.: 1461705-58-7
M. Wt: 231.36 g/mol
InChI Key: YPNLOKNUKNZSGT-UHFFFAOYSA-N
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Description

Tert-butyl N-(thian-2-ylmethyl)carbamate is a chemical compound with the molecular formula C11H21NO2S and a molecular weight of 231.36 g/mol. It is used in various fields of research and industries due to its unique chemical properties.

Preparation Methods

The synthesis of tert-butyl N-(thian-2-ylmethyl)carbamate typically involves the reaction of tert-butyl carbamate with a thian-2-ylmethyl derivative under specific conditions. The reaction is usually carried out in the presence of a base and a solvent, such as dichloromethane, at a controlled temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

Tert-butyl N-(thian-2-ylmethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thian-2-ylmethyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tert-butyl N-(thian-2-ylmethyl)carbamate is utilized in various scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.

    Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It is involved in the development of pharmaceuticals and as an intermediate in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(thian-2-ylmethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during chemical synthesis . It can also participate in various biochemical pathways, depending on its specific application .

Comparison with Similar Compounds

Tert-butyl N-(thian-2-ylmethyl)carbamate can be compared with other similar compounds, such as:

    Tert-butyl carbamate: Used as a protecting group for amines and in organic synthesis.

    Thian-2-ylmethyl derivatives: Used in the synthesis of biologically active molecules and as intermediates in drug development.

The uniqueness of this compound lies in its combination of the tert-butyl carbamate and thian-2-ylmethyl groups, which provides specific chemical properties and reactivity.

Properties

IUPAC Name

tert-butyl N-(thian-2-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-8-9-6-4-5-7-15-9/h9H,4-8H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNLOKNUKNZSGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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